5-Bromo-4-chloropicolinaldehyde is a chemical compound characterized by its unique structure, which includes a bromine atom and a chlorine atom attached to a pyridine ring with an aldehyde functional group. Its molecular formula is and it has a molecular weight of approximately 199.46 g/mol. The compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis.
Several methods exist for synthesizing 5-Bromo-4-chloropicolinaldehyde:
5-Bromo-4-chloropicolinaldehyde finds applications in several areas:
Several compounds exhibit structural similarities to 5-Bromo-4-chloropicolinaldehyde, which may lead to comparable biological activities or synthetic utility:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-Chloro-6-methylpicolinaldehyde | 98273-77-9 | 0.75 |
| 5-Bromo-4-methylpicolinaldehyde | 886364-94-9 | 0.90 |
| 6-Chloro-2-methylnicotinaldehyde | 884495-36-7 | 0.64 |
| 4-Bromo-5-methylpicolinaldehyde | 1196157-14-8 | 0.82 |
These compounds share similar functional groups or structural motifs, which may contribute to their reactivity and potential biological activities. The uniqueness of 5-Bromo-4-chloropicolinaldehyde lies in its specific halogen substitutions and the resultant electronic effects they impart on the aromatic system, influencing both its reactivity and biological interactions.